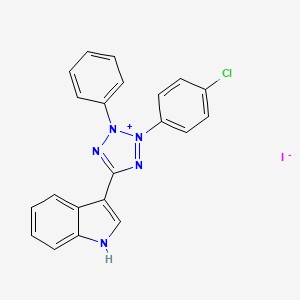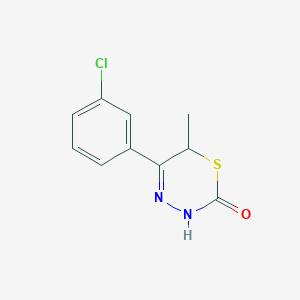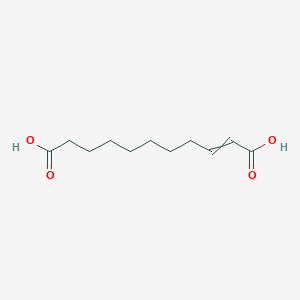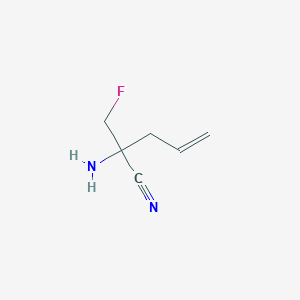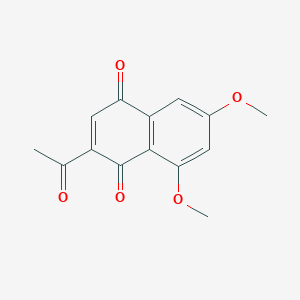
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two methoxy groups and an acetyl group attached to the naphthalenedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- typically involves the acetylation and methoxylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts acylation reaction, where 1,4-naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxylation can be achieved by treating the intermediate product with methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and acids/bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells and pathogens.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. The compound’s mechanism of action involves targeting cellular components like DNA, proteins, and lipids, disrupting their normal functions and triggering apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and anticancer properties.
2,3-Dimethoxy-1,4-naphthoquinone: Another derivative with similar biological activities.
2-Bromo-1,4-naphthoquinone: Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both acetyl and methoxy groups provides unique chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
83662-35-5 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2-acetyl-6,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O5/c1-7(15)9-6-11(16)10-4-8(18-2)5-12(19-3)13(10)14(9)17/h4-6H,1-3H3 |
Clave InChI |
UFAKDTCRYUQAHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)C2=C(C1=O)C(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
